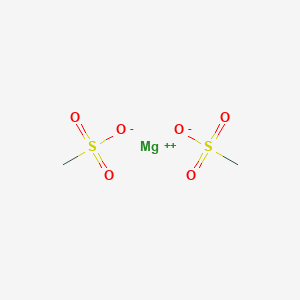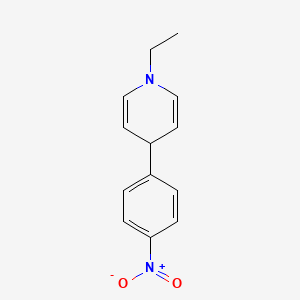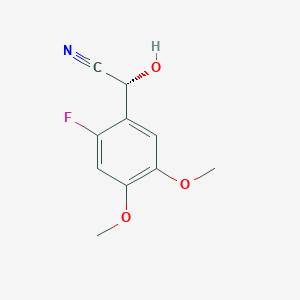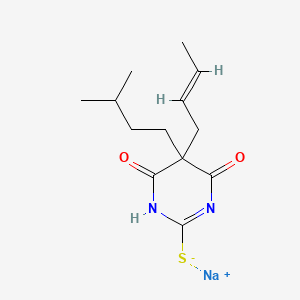
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is a synthetic compound that belongs to the class of thiobarbiturates Thiobarbiturates are known for their diverse applications in medicinal chemistry, particularly as anesthetics and anticonvulsants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with 2-butenyl bromide and isopentyl bromide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiobarbiturates depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiobarbiturates and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anticonvulsant and anesthetic properties. The thiocarbonyl group plays a crucial role in binding to the receptor sites, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopental: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital: A barbiturate with sedative and hypnotic effects.
Phenobarbital: Known for its anticonvulsant properties.
Uniqueness
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the 2-butenyl and isopentyl groups distinguishes it from other thiobarbiturates, potentially offering improved pharmacokinetic properties and reduced side effects.
Propriétés
Numéro CAS |
67050-03-7 |
|---|---|
Formule moléculaire |
C13H19N2NaO2S |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
sodium;5-[(E)-but-2-enyl]-5-(3-methylbutyl)-4,6-dioxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S.Na/c1-4-5-7-13(8-6-9(2)3)10(16)14-12(18)15-11(13)17;/h4-5,9H,6-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b5-4+; |
Clé InChI |
IGCDULKVVKRDQH-FXRZFVDSSA-M |
SMILES isomérique |
C/C=C/CC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
SMILES canonique |
CC=CCC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


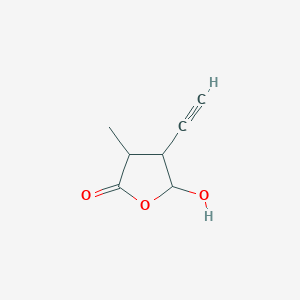
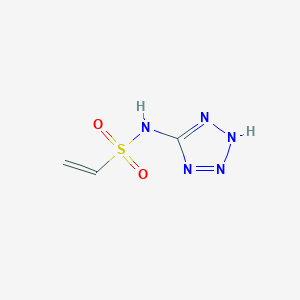
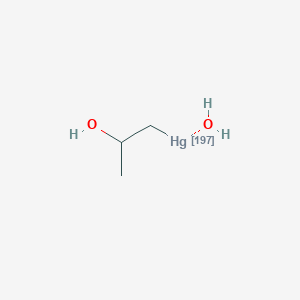
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
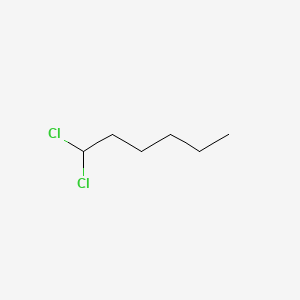
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
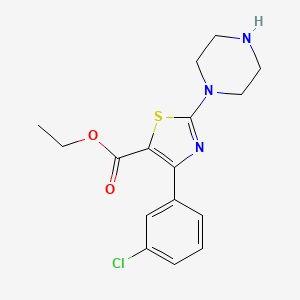
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
